1-Methyl-5-oxopyrrolidine-3-carbaldehyde
CAS No.:
Cat. No.: VC16190453
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO2 |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 1-methyl-5-oxopyrrolidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H9NO2/c1-7-3-5(4-8)2-6(7)9/h4-5H,2-3H2,1H3 |
| Standard InChI Key | KYJBHEXXMLSDOT-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(CC1=O)C=O |
Introduction
Structural and Electronic Features of Pyrrolidine Derivatives
Core Pyrrolidine Framework
Pyrrolidine derivatives, such as 1-methyl-5-oxopyrrolidine-3-carbaldehyde, are defined by a saturated five-membered ring containing four carbon atoms and one nitrogen atom. The lactam configuration (5-oxo group) introduces a planar carbonyl moiety at position 5, which significantly influences the ring's electronic distribution and reactivity . In the case of 3-carbaldehyde derivatives, the aldehyde group at position 3 creates a steric and electronic environment distinct from 2-carbaldehyde isomers, as observed in (R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde.
Functional Group Interactions
The aldehyde functional group (-CHO) at position 3 introduces a reactive electrophilic center, enabling condensation and nucleophilic addition reactions. This contrasts with nitrile-bearing analogs like 1-methyl-5-oxopyrrolidine-3-carbonitrile, where the -CN group participates in cycloaddition and hydrolysis reactions . Computational modeling of similar aldehydes suggests that the 3-carbaldehyde substituent induces moderate ring puckering, with the aldehyde oxygen forming weak intramolecular hydrogen bonds with the lactam carbonyl.
Synthetic Pathways and Reaction Chemistry
Hypothetical Synthesis Routes
While no direct synthesis of 1-methyl-5-oxopyrrolidine-3-carbaldehyde is documented, analogous routes for 5-oxopyrrolidine-3-carboxylic acid derivatives provide a template. A plausible pathway involves:
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Lactam Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions to form the 5-oxopyrrolidine core .
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Aldehyde Introduction: Oxidation of a 3-hydroxymethyl intermediate via Swern or TEMPO-mediated oxidation, as demonstrated in the synthesis of 2-carbaldehyde isomers.
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Methylation: Quaternization of the ring nitrogen using methyl iodide or dimethyl sulfate, a step critical for modulating solubility and biological activity .
Reactivity and Derivative Formation
The aldehyde group’s reactivity enables diverse transformations:
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Condensation Reactions: Formation of hydrazones via reaction with hydrazines, as seen in the synthesis of 1-methyl-5-oxopyrrolidine-3-carbohydrazide .
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Nucleophilic Additions: Grignard or organozinc reagents could yield secondary alcohols, though steric hindrance from the methyl group may limit accessibility .
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Oxidation/Reduction: Potential oxidation to carboxylic acids or reduction to primary alcohols, depending on reaction conditions .
Physicochemical Properties and Analytical Characterization
Predicted Physicochemical Parameters
Based on structurally related compounds:
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (lactam C=O) and ~2820/2720 cm⁻¹ (aldehyde C-H stretch) .
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NMR Spectroscopy:
Future Research Directions
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Synthetic Optimization: Development of enantioselective routes for chiral 3-carbaldehyde derivatives.
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Biological Screening: Evaluation of antimicrobial, anticancer, and neuroprotective activities in in vitro models.
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Computational Studies: DFT calculations to map reaction pathways and predict metabolite formation.
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